molecular formula C9H7ClO2 B14696283 2-Chloro-3-oxo-3-phenylpropanal CAS No. 28246-54-0

2-Chloro-3-oxo-3-phenylpropanal

Cat. No.: B14696283
CAS No.: 28246-54-0
M. Wt: 182.60 g/mol
InChI Key: KHXRKULFMSIBMA-UHFFFAOYSA-N
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Description

2-Chloro-3-oxo-3-phenylpropanal is an organic compound with the molecular formula C9H7ClO2 It is a chlorinated derivative of benzaldehyde and contains both an aldehyde and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-oxo-3-phenylpropanal can be synthesized through several methods. One common approach involves the chlorination of benzaldehyde derivatives. For instance, benzaldehyde can be reacted with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the alpha position relative to the carbonyl group. Another method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-oxo-3-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-3-oxo-3-phenylpropanoic acid.

    Reduction: 2-Chloro-3-hydroxy-3-phenylpropanal.

    Substitution: 2-Amino-3-oxo-3-phenylpropanal or 2-Thio-3-oxo-3-phenylpropanal.

Scientific Research Applications

2-Chloro-3-oxo-3-phenylpropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological

Properties

CAS No.

28246-54-0

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

2-chloro-3-oxo-3-phenylpropanal

InChI

InChI=1S/C9H7ClO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-6,8H

InChI Key

KHXRKULFMSIBMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C=O)Cl

Origin of Product

United States

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